Molecular Weight and LogP Differentiation Against the 3-Bromo Analog (CAS 338953-41-6)
The target compound (MW 312.68, LogP 2.8) is 79 Da lighter and approximately 0.5 log units less lipophilic than its closest commercially available analog, 3-bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine (MW 391.57, estimated LogP ~3.3) [1]. In kinase inhibitor design, a 1-unit increase in LogP roughly correlates with a 10-fold increase in octanol/water partition, which can drastically alter cellular permeability and off-target promiscuity. Specifying the chloro intermediate reduces the risk that the final conjugate exceeds the Lipinski Rule-of-Five cutoff for log P (≤5), preserving chemical space for additional functionalization [2].
| Evidence Dimension | Molecular Weight / LogP |
|---|---|
| Target Compound Data | MW 312.68 g/mol, LogP 2.8 (XLogP3) or 3.36 (ChemSrc computed) |
| Comparator Or Baseline | 3-Bromo analog (CAS 338953-41-6), MW 391.57 g/mol, estimated LogP ~3.3 |
| Quantified Difference | ΔMW = -78.89 g/mol; ΔLogP ≈ -0.5 to -0.56 units |
| Conditions | Computational prediction; no experimental logP measurement available |
Why This Matters
The lower molecular weight and lipophilicity of the target compound provide greater headroom for additional substituents in library design, helping final candidates stay within drug-like property space for oral bioavailability.
- [1] PubChem CID 1478913. 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine. Computed XLogP3 2.8, Molecular Weight 312.68 g/mol. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
